molecular formula C18H27N3O4 B2986813 tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate CAS No. 1037833-90-1

tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate

Cat. No.: B2986813
CAS No.: 1037833-90-1
M. Wt: 349.431
InChI Key: ARLBCNMUODJBOO-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .


Synthesis Analysis

The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The synthetic method was optimized .


Molecular Structure Analysis

The structures of the compound were characterized by FT-IR, 1 H & 13 C NMR, and LCMS spectroscopic studies . The structure was further confirmed by single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The compound, due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, is considered as an important synthetic strategy in the field of drug discovery .


Physical And Chemical Properties Analysis

The compound has the empirical formula C17H26N2O2 . It is a powder at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Synthesis of Key Intermediates for Pharmaceutical Compounds

This compound serves as a crucial intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis process involves acylation, sulfonation, and substitution, indicating its utility in complex organic synthesis routes with a total yield of 20.2% (Wang et al., 2015).

Enantiopure Derivatives from Beta-Amino Acids

Research demonstrates the preparation of tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates from Boc-Asp-O(t)Bu and other beta-amino acids, showcasing its versatility in creating enantiopure derivatives which are valuable in medicinal chemistry for the synthesis of drugs with specific chiral properties (Marin et al., 2004).

Asymmetric Synthesis of D-Lysine Analogue

The asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton starting from accessible precursors demonstrates the compound's role in developing amino acid analogues with potential therapeutic applications (Etayo et al., 2008).

Palladium-catalyzed CH Functionalization

A study highlights the use of tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate in palladium-catalyzed CH functionalization, a powerful tool in organic synthesis that enables the formation of complex molecules for potential medicinal chemistry applications (Magano et al., 2014).

Synthesis of Biologically Active Compounds

This compound is also used as an intermediate in synthesizing crizotinib, indicating its importance in creating targeted cancer therapies. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, further underlining the compound's versatility in drug synthesis (Kong et al., 2016).

Mechanism of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause burns of eyes, skin, and mucous membranes . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-methoxycarbonylanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-9-7-13(8-10-21)20-15-6-5-12(11-14(15)19)16(22)24-4/h5-6,11,13,20H,7-10,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLBCNMUODJBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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